molecular formula C21H18N2O2 B4963827 N-2-naphthyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide

N-2-naphthyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide

Cat. No. B4963827
M. Wt: 330.4 g/mol
InChI Key: QELUVYBHTMZNFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-naphthyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as N-phenylpiracetam, is a nootropic compound that belongs to the racetam family. It was first synthesized in 1983 by a team of Russian scientists led by V. V. Gudasheva. Since then, it has been extensively studied for its potential cognitive-enhancing properties.

Mechanism of Action

The exact mechanism of action of N-2-naphthyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamidecetam is not fully understood. However, it is believed to work by enhancing the activity of acetylcholine and glutamate receptors in the brain. It may also increase the release of dopamine and other neurotransmitters, which can improve cognitive function.
Biochemical and Physiological Effects:
N-2-naphthyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamidecetam has been found to have several biochemical and physiological effects. It can increase cerebral blood flow, which can improve brain function. It can also increase the production of ATP, which is the primary energy source for cells. Additionally, it can increase the production of nerve growth factor, which can promote the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using N-2-naphthyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamidecetam in lab experiments is its potential cognitive-enhancing properties. It can improve memory, attention, and learning, which can be useful in a variety of research settings. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on N-2-naphthyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamidecetam. One area of interest is its potential use in the treatment of cognitive impairment and neurodegenerative diseases. Another area of interest is its potential use in enhancing athletic performance. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of N-2-naphthyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamidecetam involves the reaction of 2-naphthylamine with ethyl chloroformate to form N-2-naphthyl-2-chloroethylcarbamate. This intermediate is then reacted with phenylhydrazine to form N-2-naphthyl-1-phenyl-2-hydrazinylethylcarbamate, which is further reacted with pyrrolidone to form N-2-naphthyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide.

Scientific Research Applications

N-2-naphthyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamidecetam has been studied extensively for its potential cognitive-enhancing properties. Several studies have shown that it can improve memory, attention, and learning in both animals and humans. It has also been found to have neuroprotective effects and can improve brain function in individuals with cognitive impairment.

properties

IUPAC Name

N-naphthalen-2-yl-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c24-20-13-17(14-23(20)19-8-2-1-3-9-19)21(25)22-18-11-10-15-6-4-5-7-16(15)12-18/h1-12,17H,13-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELUVYBHTMZNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(naphthalen-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

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